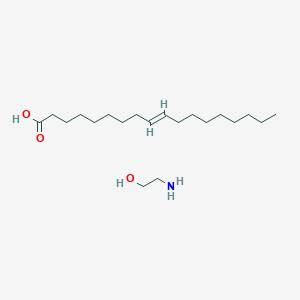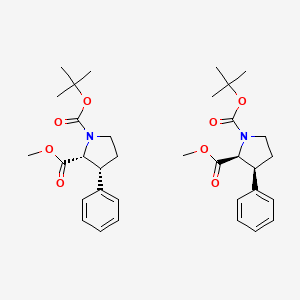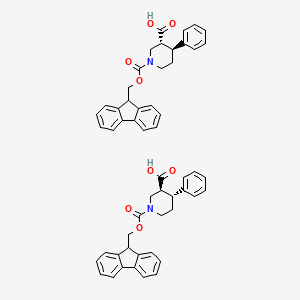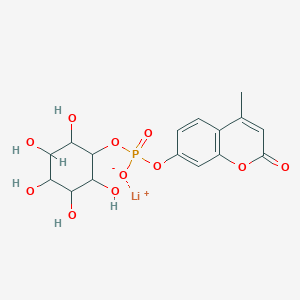
N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Ac-PEG3)-N’-(azide-PEG3)-Cy7 chloride is a synthetic compound that belongs to the class of cyanine dyes. These dyes are known for their applications in fluorescence imaging and molecular labeling due to their strong absorption and emission in the near-infrared region. The compound consists of a cyanine dye core (Cy7) conjugated to polyethylene glycol (PEG) chains with acetyl and azide functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ac-PEG3)-N’-(azide-PEG3)-Cy7 chloride typically involves the following steps:
Synthesis of Cyanine Dye Core: The cyanine dye core (Cy7) is synthesized through a condensation reaction between indole derivatives and a polymethine bridge.
Conjugation with PEG Chains: The PEG chains are attached to the cyanine dye core through esterification or amidation reactions. The acetyl and azide functional groups are introduced during this step.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of N-(Ac-PEG3)-N’-(azide-PEG3)-Cy7 chloride involves large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Ac-PEG3)-N’-(azide-PEG3)-Cy7 chloride can undergo various chemical reactions, including:
Click Chemistry: The azide functional group can participate in click chemistry reactions with alkynes to form triazoles.
Hydrolysis: The ester or amide bonds in the PEG chains can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The cyanine dye core can undergo redox reactions, affecting its fluorescence properties.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts and alkynes are commonly used.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Major Products Formed
Click Chemistry: Triazole derivatives.
Hydrolysis: Degraded PEG chains and free cyanine dye.
Oxidation and Reduction: Altered cyanine dye with different fluorescence properties.
Applications De Recherche Scientifique
N-(Ac-PEG3)-N’-(azide-PEG3)-Cy7 chloride has a wide range of applications in scientific research:
Fluorescence Imaging: Used as a fluorescent probe for imaging biological tissues and cells.
Molecular Labeling: Conjugated to biomolecules for tracking and detection.
Drug Delivery: Incorporated into drug delivery systems for targeted therapy.
Biosensing: Used in biosensors for detecting specific analytes.
Mécanisme D'action
The compound exerts its effects through its strong fluorescence properties. The cyanine dye core absorbs light in the near-infrared region and emits fluorescence, which can be detected using imaging equipment. The PEG chains enhance the solubility and biocompatibility of the compound, while the azide functional group allows for specific conjugation to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Ac-PEG3)-N’-(azide-PEG3)-Cy5 chloride: Similar structure but with a different cyanine dye core (Cy5).
N-(Ac-PEG3)-N’-(azide-PEG3)-Cy3 chloride: Another similar compound with a Cy3 dye core.
Uniqueness
N-(Ac-PEG3)-N’-(azide-PEG3)-Cy7 chloride is unique due to its near-infrared fluorescence, which allows for deeper tissue imaging and reduced background interference compared to compounds with shorter wavelength emissions.
Propriétés
Formule moléculaire |
C43H58ClN5O7 |
|---|---|
Poids moléculaire |
792.4 g/mol |
Nom IUPAC |
2-[2-[2-[(2E)-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethyl acetate;chloride |
InChI |
InChI=1S/C43H58N5O7.ClH/c1-35(49)55-34-33-54-32-29-52-26-23-48-39-18-14-12-16-37(39)43(4,5)41(48)20-10-8-6-7-9-19-40-42(2,3)36-15-11-13-17-38(36)47(40)22-25-51-28-31-53-30-27-50-24-21-45-46-44;/h6-20H,21-34H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
HVDWUPHUQBHZMT-UHFFFAOYSA-M |
SMILES isomérique |
CC(=O)OCCOCCOCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCOCCOCCOCCN=[N+]=[N-])(C)C.[Cl-] |
SMILES canonique |
CC(=O)OCCOCCOCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCOCCOCCOCCN=[N+]=[N-])(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
![Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)](/img/structure/B12296618.png)
![N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-4aH-quinazoline-2-carboxamide](/img/structure/B12296639.png)

![(CDU-NHC-01)3-(4-Methyl-2,6-bis((R)-1-phenylethyl)phenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium tetrafluoroborate](/img/structure/B12296643.png)

![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)

![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol](/img/structure/B12296664.png)





